4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one
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Overview
Description
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one is a heterocyclic compound that contains both an oxadiazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one is unique due to the presence of both the oxadiazole and cyclopropylpyrrolidinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C9H12N4O2/c10-9-12-11-8(15-9)5-3-7(14)13(4-5)6-1-2-6/h5-6H,1-4H2,(H2,10,12) |
InChI Key |
ZYVISCUAXIUDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(CC2=O)C3=NN=C(O3)N |
Origin of Product |
United States |
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